2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone
Overview
Description
“2,4-Dimethyl-4’-thiomorpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898782-73-5 and a linear formula of C20H23NOS . It has a molecular weight of 325.47 .
Molecular Structure Analysis
The IUPAC name for this compound is (2,4-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone . The InChI code is 1S/C20H23NOS/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 325.47 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 467.4±45.0 °C, 1.138±0.06 g/cm3, and 6.38±0.20 respectively .Scientific Research Applications
Environmental Applications
Benzophenone derivatives, due to their UV absorption properties, have been studied for environmental applications, such as in the removal of benzophenone-4 (a typical anti-UV product) from water. Novel tertiary amine-functionalized crosslinking polymeric resins synthesized using 2-dimethylamino ethyl methacrylate as the monomer have shown high adsorption capacities, indicating potential for environmental remediation efforts (Zhou et al., 2018).
Material Science and Chemistry
In material science and chemistry, the unique photochemical properties of benzophenone photophores have been leveraged for various applications including bioconjugation, site-directed modification of biopolymers, and surface grafting. These applications exploit the light-directed covalent attachment process facilitated by benzophenone photophores (Dormán et al., 2016).
Biochemistry and Biology
Benzophenones are also used as photocrosslinking agents in biology, allowing for in vivo incorporation of unnatural amino acids into proteins, which is useful for studying protein interactions (Chin et al., 2002). Additionally, the synthesis of novel morpholine conjugated benzophenone analogues has been explored for their antagonistic role against neoplastic development, indicating a potential application in cancer research (Al‐Ghorbani et al., 2017).
Photoinitiators in Polymer Science
Benzophenone derivatives act as photoinitiators, facilitating polymerization processes under light irradiation. Their role in creating polymers with specific properties is crucial for developing new materials for various applications (Alberti et al., 2008).
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLABIXCZCKLAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642918 | |
Record name | (2,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-73-5 | |
Record name | Methanone, (2,4-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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